molecular formula C8H4F2IN B12975318 2-(2,6-Difluoro-4-iodophenyl)acetonitrile

2-(2,6-Difluoro-4-iodophenyl)acetonitrile

Cat. No.: B12975318
M. Wt: 279.02 g/mol
InChI Key: GRICDEGVBDLLCT-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2IN It is a derivative of acetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluoro-4-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2,6-Difluoro-4-iodophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-iodophenyl)acetonitrile depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    2-Iodophenylacetonitrile: Similar structure but lacks the difluoro substituents.

    4-Iodophenylacetonitrile: Similar structure but with the iodine atom at a different position.

    Difluoro(trimethylsilyl)acetonitrile: Contains a trimethylsilyl group instead of the phenyl ring.

Uniqueness: 2-(2,6-Difluoro-4-iodophenyl)acetonitrile is unique due to the presence of both difluoro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H4F2IN

Molecular Weight

279.02 g/mol

IUPAC Name

2-(2,6-difluoro-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H4F2IN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2

InChI Key

GRICDEGVBDLLCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)I

Origin of Product

United States

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